molecular formula C9H11NO B103969 4-Acetyl-N-methylaniline CAS No. 17687-47-7

4-Acetyl-N-methylaniline

Cat. No. B103969
CAS RN: 17687-47-7
M. Wt: 149.19 g/mol
InChI Key: GDBAYICEBDZUNM-UHFFFAOYSA-N
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Description

4-Acetyl-N-methylaniline is a compound that is structurally related to various acetylated and methylated derivatives of amides and amines. While the specific compound 4-Acetyl-N-methylaniline is not directly studied in the provided papers, these papers do offer insights into the behavior of similar compounds, which can be useful for understanding the properties and reactions of 4-Acetyl-N-methylaniline.

Synthesis Analysis

The synthesis of related compounds involves the acetylation of aromatic amines and the formation of amide bonds. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves acetylation and is confirmed by IR and NMR spectroscopy, as well as X-ray diffraction studies . This suggests that similar methods could be applied to synthesize 4-Acetyl-N-methylaniline, with the potential use of spectroscopic techniques to confirm the structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure and conformational analysis of related compounds, such as N-acetyl-N'-methyl glycyl amide, have been studied using ab initio gradient relaxation, revealing various stable forms and the significance of local geometries . Similarly, the crystal structure of acetyl-L-proline-N-methylamide has been determined, showing a folded conformation of the molecule . These studies indicate that 4-Acetyl-N-methylaniline may also exhibit multiple stable conformations and that its molecular structure could be analyzed using similar computational and crystallographic methods.

Chemical Reactions Analysis

The chemical behavior of acetylated and methylated compounds includes tautomerism and hydrogen bonding, as seen in the study of 4-acetyl-3(5)-amino-5(3)-methylpyrazole . Tautomerism and intramolecular hydrogen bonding contribute significantly to the stability of certain forms. This implies that 4-Acetyl-N-methylaniline may also undergo tautomerism and form stable intramolecular hydrogen bonds, affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. For example, the vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole have been investigated, and the FT-IR and FT-Raman spectra have been assigned . The first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide insights into the charge transfer within the molecule . These analyses suggest that similar spectroscopic and computational techniques could be employed to study the physical and chemical properties of 4-Acetyl-N-methylaniline, including its electronic structure and potential reactivity.

Scientific Research Applications

  • 4-Acetyl-N-methylaniline is a chemical compound used in scientific research . It’s also known as 4-N-Methylaminoacetophenone .
  • One application of a similar compound, N-methylanilines, is in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Safety And Hazards

4-Acetyl-N-methylaniline may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing with plenty of soap and water in case of skin contact . If skin irritation or rash occurs, medical advice or attention should be sought .

Future Directions

The efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes represents a significant advancement in the field . This methodology could potentially be applied to other similar compounds, opening up new possibilities for the synthesis of bioactive compounds .

properties

IUPAC Name

1-[4-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBAYICEBDZUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469340
Record name 4-Acetyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-N-methylaniline

CAS RN

17687-47-7
Record name 4-Acetyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(methylamino)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Kolev, M Spiteller, WS Sheldrick… - … Section E: Structure …, 2006 - scripts.iucr.org
… 4-Acetyl-N-methylaniline is a typical one-dimensional (dipole) non-ionic system having a good transparency–efficiency trade-off (Nalwa et al., 1997 [Nalwa, HS, Watanabe, T. & …
Number of citations: 1 scripts.iucr.org
L Lunazzi, C Magagnoli, D Macciantelli - Journal of the Chemical …, 1980 - pubs.rsc.org
… Temperature dependence of the aromatic region of the 13C nmr spectrum of a 4-acetyl-N-methylaniline (5) in dimethyl ether. At -85 "C the CN rotation is slow but the Ar-CO rotation is …
Number of citations: 22 pubs.rsc.org
M Hulla, FD Bobbink, S Das, PJ Dyson - ChemCatChem, 2016 - Wiley Online Library
… Note, 4-acetyl-N-methylaniline was rapidly reduced to the corresponding alkene under the same reaction conditions in the absence of CO 2 (Scheme 4). The observed selectivity …
Y Zhang, H Zhang, K Gao - Organic Letters, 2021 - ACS Publications
… However, 4-acetyl-N-methylaniline underwent simultaneous N-methylation and ketone … This is in contrast with the reaction of 4-acetyl-N-methylaniline using Verkade’s base, which …
Number of citations: 11 pubs.acs.org
T Yokoyama, RW Taft, MJ Kamlet - Journal of the Chemical Society …, 1987 - pubs.rsc.org
Ir spectra of 2- and 4-substituted N-methyl- and N-acetylaniline derivatives in various solvents have been employed to examine intramolecular hydrogen bonding of amine hydrogen …
Number of citations: 15 pubs.rsc.org
AI Vokin, LP Oznobikhina, AM Shulunova… - Russian journal of …, 2005 - Springer
… In particular, it was noted in [17] that in 4-substituted anilines the medium affects the absolute term in the corresponding solvatochromic equations {data for 4-acetyl-N-methylaniline (III) …
Number of citations: 1 link.springer.com
R Luo, X Lin, Y Chen, W Zhang, X Zhou, H Ji - ChemSusChem, 2017 - Wiley Online Library
… For example, 4-acetyl-N-methylaniline was converted to the corresponding formamide (2 o) without reduction of the carbonyl group. Additionally, methoxyl substituted N-methylaniline at …
C Caulfield, D Wu, M Garre, DF O'Shea - RSC advances, 2023 - pubs.rsc.org
… A four-step synthesis to an advanced bis-methylanilino intermediate 11 commenced with an aldol condensation of commercially available 4-acetyl-N-methylaniline and benzaldehyde …
Number of citations: 6 pubs.rsc.org
PN Tosso, Y Kong, L Scher, R Cummins… - Journal of Medicinal …, 2014 - ACS Publications
… The synthesis started with the Boc (tert-butoxycarbonyl) protection of the 5-aminopentanoic acid (19) followed by coupling with 4-acetyl-N-methylaniline with DCC to give 21. An aldol …
Number of citations: 21 pubs.acs.org
K Kaliyaperumal, R Velayuthaperumal, P Shaw… - …, 2021 - thieme-connect.com
A photocatalyzed and highly efficient trifluoromethylation of N-arylvinylsulfonamides using commercially available CF 3 SO 2 Cl as the trifluoromethyl radical source under blue LEDs is …
Number of citations: 6 www.thieme-connect.com

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